The synthesis of MLi-2 involves multiple steps typical of organic synthesis processes. The compound is derived from indazole, which is modified at the 3-position with a 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl substituent. Although specific synthetic routes are not detailed in the literature, the general approach includes:
MLi-2 features a complex molecular structure characterized by a fused indazole ring system. Key structural attributes include:
The compound's three-dimensional structure has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing its binding mode within the ATP-binding pocket of LRRK2 .
MLi-2 primarily functions as an inhibitor of LRRK2 through competitive inhibition at the ATP-binding site. The mechanism involves:
Quantitative assays have demonstrated that MLi-2 exhibits equipotent inhibition across wild-type and G2019S mutant LRRK2, indicating its broad applicability in research settings .
Leucine Rich Repeat Kinase 2 (LRRK2) has emerged as a pivotal therapeutic target in Parkinson disease due to its central role in both familial and sporadic disease forms. Mutations in the LRRK2 gene represent the most common genetic cause of dominantly inherited Parkinson disease, accounting for 5-6% of familial cases and approximately 2% of sporadic cases [1]. The G2019S mutation within the kinase domain is particularly prevalent and results in hyperactivation of Leucine Rich Repeat Kinase 2 kinase activity, which phosphorylates key serine residues (including Ser910 and Ser935) that regulate Leucine Rich Repeat Kinase 2 cellular localization and function [1] [9]. This gain-of-function mechanism drives Parkinson disease pathogenesis through multiple pathways, including disruption of mitochondrial homeostasis, impaired autophagy-lysosomal function, altered vesicular trafficking, and neuroinflammation [9].
Beyond genetic forms, Leucine Rich Repeat Kinase 2 hyperactivity is observed in idiopathic Parkinson disease, suggesting broader therapeutic relevance [2]. The multifaceted role of Leucine Rich Repeat Kinase 2 encompasses regulation of mitochondrial dynamics through phosphorylation of dynamin-related protein 1, modulation of calcium handling, influence on mRNA translation via ribosomal protein S15 phosphorylation, and impairment of mitophagy—the selective clearance of damaged mitochondria [9] [6]. These diverse functions position Leucine Rich Repeat Kinase 2 at a critical nexus in Parkinson disease pathogenesis, making its inhibition a compelling strategy for disease modification rather than symptomatic treatment [1].
The therapeutic potential of Leucine Rich Repeat Kinase 2 inhibition extends beyond neuronal protection due to the protein's expression in immune cells, where it regulates neuroinflammatory processes. Leucine Rich Repeat Kinase 2 influences microglial activation and cytokine production, contributing to the neuroinflammatory milieu that exacerbates neurodegeneration in Parkinson disease [9]. Consequently, Leucine Rich Repeat Kinase 2 inhibitors represent a promising class of disease-modifying agents that simultaneously target multiple pathophysiological pathways in Parkinson disease.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: